![molecular formula C15H15N3O2 B244961 N-[3-(propionylamino)phenyl]nicotinamide](/img/structure/B244961.png)
N-[3-(propionylamino)phenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(propionylamino)phenyl]nicotinamide, also known as FK866 or APO866, is a potent inhibitor of NAD biosynthesis. It has gained significant attention in the scientific community due to its potential applications in cancer treatment and other diseases.
Mecanismo De Acción
N-[3-(propionylamino)phenyl]nicotinamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of NAD. NAD is an essential cofactor involved in numerous cellular processes, including DNA repair, metabolism, and cell signaling. Inhibition of NAMPT leads to a decrease in NAD levels, which can result in cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-[3-(propionylamino)phenyl]nicotinamide has been found to have other biochemical and physiological effects. It has been shown to increase insulin sensitivity and improve glucose uptake in skeletal muscle cells. Additionally, it has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(propionylamino)phenyl]nicotinamide in lab experiments is its high potency and specificity for NAMPT. However, its high potency can also be a limitation, as it can lead to off-target effects and toxicity. Additionally, the synthesis of N-[3-(propionylamino)phenyl]nicotinamide can be challenging and time-consuming, which can limit its availability for lab experiments.
Direcciones Futuras
For the study of N-[3-(propionylamino)phenyl]nicotinamide include further investigation into its potential applications in cancer treatment and autoimmune diseases. Additionally, research into the mechanism of action of N-[3-(propionylamino)phenyl]nicotinamide and its effects on cellular processes such as DNA repair and metabolism can provide insight into its broader physiological effects. Finally, the development of more efficient synthesis methods for N-[3-(propionylamino)phenyl]nicotinamide can increase its availability for lab experiments and potential clinical use.
Métodos De Síntesis
The synthesis of N-[3-(propionylamino)phenyl]nicotinamide involves a multi-step process. The first step is the preparation of 3-(propionylamino)benzoic acid, which is then coupled with nicotinamide using a coupling reagent to form the final product. The purity and yield of the product can be improved through various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[3-(propionylamino)phenyl]nicotinamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer. Additionally, it has been found to enhance the effectiveness of other chemotherapeutic agents. N-[3-(propionylamino)phenyl]nicotinamide has also been studied for its potential applications in the treatment of autoimmune diseases, such as multiple sclerosis.
Propiedades
Fórmula molecular |
C15H15N3O2 |
|---|---|
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
N-[3-(propanoylamino)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O2/c1-2-14(19)17-12-6-3-7-13(9-12)18-15(20)11-5-4-8-16-10-11/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |
Clave InChI |
HQARURAFRMDIOG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CN=CC=C2 |
SMILES canónico |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



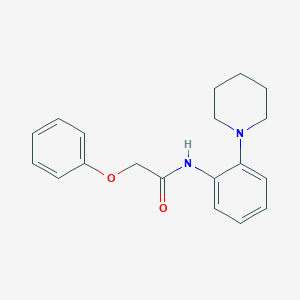
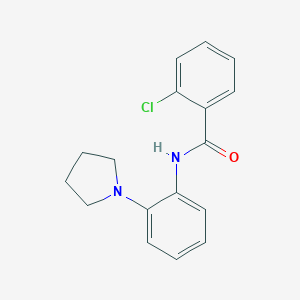
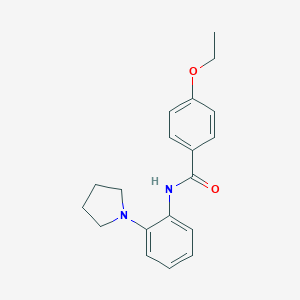
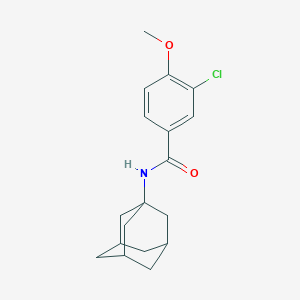
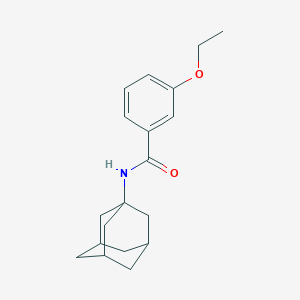
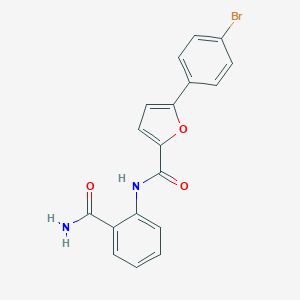
![3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244890.png)
![N-[3-(pentanoylamino)phenyl]-2-naphthamide](/img/structure/B244892.png)
![N-{3-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244893.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide](/img/structure/B244894.png)
![N-[3-(pentanoylamino)phenyl]nicotinamide](/img/structure/B244895.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244898.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244899.png)
![2-[(3-Ethoxybenzoyl)amino]benzamide](/img/structure/B244901.png)